Welcome to the BenchChem Online Store!
molecular formula C12H7F2NO3 B8447463 5-Fluoro-2-(4-fluorophenoxy)-1-nitrobenzene

5-Fluoro-2-(4-fluorophenoxy)-1-nitrobenzene

Cat. No. B8447463
M. Wt: 251.18 g/mol
InChI Key: ZIZFASJHXGGYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07384967B2

Procedure details

5-Fluoro-2-(4-fluorophenoxy)-1-nitrobenzene (0.94 g, 75%) was prepared from 4-fluorophenol (0.62 g, 5.5 mmol) and 2,5-difluoro-1-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This compound was reduced to 2-(4-fluorophenoxy)-5-fluoroaniline (0.53 g, 64%) following the general procedure B. N-[5-Fluoro-2-(4-fluorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (130 mg, 75%) was prepared from 5-fluoro-2-(4-fluorophenoxy)aniline (110 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.F[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18].[F:20][C:21]1[CH:35]=[CH:34][C:24]([O:25][C:26]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][C:27]=2[NH2:28])=[CH:23][CH:22]=1.[NH2:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1>>[F:16][C:13]1[CH:14]=[CH:15][C:10]([O:8][C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[C:11]([N+:17]([O-:19])=[O:18])[CH:12]=1.[F:33][C:30]1[CH:31]=[CH:32][C:26]([O:25][C:24]2[CH:34]=[CH:35][C:21]([F:20])=[CH:22][CH:23]=2)=[C:27]([NH:28][C:5]([NH:36][C:37]2[S:38][CH:39]=[CH:40][N:41]=2)=[O:8])[CH:29]=1

Inputs

Step One
Name
Quantity
0.62 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
110 mg
Type
reactant
Smiles
FC=1C=CC(=C(N)C1)OC1=CC=C(C=C1)F
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.53 g
Type
reactant
Smiles
FC1=CC=C(OC2=C(N)C=C(C=C2)F)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)[N+](=O)[O-])OC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
FC=1C=CC(=C(C1)NC(=O)NC=1SC=CN1)OC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.